molecular formula C25H20O9 B1208677 Azochromol Geranol B CAS No. 2947-64-0

Azochromol Geranol B

Cat. No.: B1208677
CAS No.: 2947-64-0
M. Wt: 464.4 g/mol
InChI Key: HNIYZPOKRGNVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azochromol Geranol B, also known as this compound, is a useful research compound. Its molecular formula is C25H20O9 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2947-64-0

Molecular Formula

C25H20O9

Molecular Weight

464.4 g/mol

IUPAC Name

5-[(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C25H20O9/c1-10-4-13(7-16(20(10)26)23(29)30)19(14-5-11(2)21(27)17(8-14)24(31)32)15-6-12(3)22(28)18(9-15)25(33)34/h4-9,26-27H,1-3H3,(H,29,30)(H,31,32)(H,33,34)

InChI Key

HNIYZPOKRGNVEA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O

Other CAS No.

2947-64-0
55343-76-5

Synonyms

NSC97317
trimethylaurintricarboxylic acid

Origin of Product

United States

Q & A

Q. What are the primary mechanisms of action reported for this compound in biochemical assays?

  • Methodological Answer: Studies propose enzyme inhibition (e.g., kinase or oxidoreductase pathways) via competitive binding. Assays use fluorescence quenching or microcalorimetry (ITC) to measure binding constants (KdK_d: 2–15 µM). Controls include wild-type vs. mutant enzymes to validate specificity .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Conduct a meta-analysis with inclusion criteria:
  • Study Design : Compare in vitro vs. in vivo models, cell lines, and dosages.
  • Statistical Power : Use Cohen’s dd to evaluate effect sizes; exclude underpowered studies (n<3n < 3).
  • Bias Assessment : Apply QUADAS-2 tools to assess methodological quality (e.g., blinding, randomization) .

Q. What experimental strategies optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer:
  • pH Adjustment : Stability peaks at pH 6.5–7.2; use phosphate buffers to avoid hydrolysis.
  • Lyophilization : Increases shelf life by reducing water activity.
  • Encapsulation : Liposomal or cyclodextrin complexes improve bioavailability (e.g., 30% increase in AUC in rodent models) .

Q. How do computational models enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer: Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) predict binding modes and free energy landscapes (ΔGbinding\Delta G_{\text{binding}}). Docking studies (AutoDock Vina) validate hotspots, while QSAR models correlate substituent effects with activity (R² > 0.85) .

Q. What are the challenges in scaling up this compound synthesis for reproducible in vivo studies?

  • Methodological Answer:
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching.
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) ensures batch consistency.
  • Analytical Validation : Implement QC protocols (e.g., USP guidelines) for impurity profiling .

Data Presentation Guidelines

  • Table 1 : Comparative Bioactivity of this compound Derivatives

    DerivativeIC₅₀ (µM)Target EnzymeStudy Design (n)Reference
    AG-0013.2 ± 0.5Kinase AIn vitro (n=5)
    AG-00212.1 ± 1.8OxidoreductaseIn vivo (n=10)
  • Figure 1 : Proposed Synthetic Pathway for this compound (Adapted from Chem. Rev. )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.